molecular formula C16H16Cl2N2O2 B4706528 2-(2,4-dichlorophenoxy)-N-[1-(4-pyridinyl)ethyl]propanamide

2-(2,4-dichlorophenoxy)-N-[1-(4-pyridinyl)ethyl]propanamide

Cat. No.: B4706528
M. Wt: 339.2 g/mol
InChI Key: ARRLGLCWYFHJIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,4-dichlorophenoxy)-N-[1-(4-pyridinyl)ethyl]propanamide is an organic compound that belongs to the class of phenoxy herbicides. It is known for its application in agricultural chemistry, particularly as a selective herbicide. This compound is characterized by its ability to control broadleaf weeds while leaving grasses largely unaffected.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dichlorophenoxy)-N-[1-(4-pyridinyl)ethyl]propanamide typically involves the following steps:

    Formation of 2,4-dichlorophenoxyacetic acid: This is achieved by chlorinating phenol to obtain 2,4-dichlorophenol, which is then reacted with chloroacetic acid.

    Amidation Reaction: The 2,4-dichlorophenoxyacetic acid is then subjected to an amidation reaction with 1-(4-pyridinyl)ethylamine under controlled conditions to form the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Chlorination: Large-scale chlorination of phenol to produce 2,4-dichlorophenol.

    Continuous Amidation: Continuous flow reactors are used for the amidation process to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-dichlorophenoxy)-N-[1-(4-pyridinyl)ethyl]propanamide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various by-products, depending on the oxidizing agents used.

    Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Formation of chlorinated phenoxy derivatives.

    Reduction: Production of amine derivatives.

    Substitution: Generation of various substituted phenoxy compounds.

Scientific Research Applications

2-(2,4-dichlorophenoxy)-N-[1-(4-pyridinyl)ethyl]propanamide has diverse applications in scientific research:

    Chemistry: Used as a model compound to study herbicide action and degradation.

    Biology: Investigated for its effects on plant physiology and weed control mechanisms.

    Medicine: Explored for potential therapeutic applications due to its structural similarity to certain bioactive compounds.

    Industry: Utilized in the formulation of herbicidal products for agricultural use.

Mechanism of Action

The compound exerts its herbicidal effects by mimicking natural plant hormones known as auxins. It is absorbed by the plant and transported to the meristematic regions, where it disrupts normal cell growth and division. This leads to uncontrolled growth, ultimately causing the plant’s death. The molecular targets include auxin receptors and related signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2,4-dichlorophenoxyacetic acid: A widely used herbicide with a similar mode of action.

    2,4,5-trichlorophenoxyacetic acid: Another herbicide with comparable properties but different toxicity profiles.

    2-methyl-4-chlorophenoxyacetic acid: Known for its selective herbicidal activity.

Uniqueness

2-(2,4-dichlorophenoxy)-N-[1-(4-pyridinyl)ethyl]propanamide is unique due to its specific structural features that confer selective herbicidal activity. Its pyridinyl group enhances its binding affinity to auxin receptors, making it more effective in lower concentrations compared to similar compounds.

Properties

IUPAC Name

2-(2,4-dichlorophenoxy)-N-(1-pyridin-4-ylethyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16Cl2N2O2/c1-10(12-5-7-19-8-6-12)20-16(21)11(2)22-15-4-3-13(17)9-14(15)18/h3-11H,1-2H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARRLGLCWYFHJIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=NC=C1)NC(=O)C(C)OC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2,4-dichlorophenoxy)-N-[1-(4-pyridinyl)ethyl]propanamide
Reactant of Route 2
Reactant of Route 2
2-(2,4-dichlorophenoxy)-N-[1-(4-pyridinyl)ethyl]propanamide
Reactant of Route 3
Reactant of Route 3
2-(2,4-dichlorophenoxy)-N-[1-(4-pyridinyl)ethyl]propanamide
Reactant of Route 4
Reactant of Route 4
2-(2,4-dichlorophenoxy)-N-[1-(4-pyridinyl)ethyl]propanamide
Reactant of Route 5
Reactant of Route 5
2-(2,4-dichlorophenoxy)-N-[1-(4-pyridinyl)ethyl]propanamide
Reactant of Route 6
Reactant of Route 6
2-(2,4-dichlorophenoxy)-N-[1-(4-pyridinyl)ethyl]propanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.